Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate

Physicochemical profiling Positional isomer comparison Drug-likeness optimization

Fragment-based drug discovery programs requiring a 3-methyl, 6-ester substituted imidazo[1,5-a]pyridine building block often face supply gaps for this exact substitution pattern. This compound resolves that with a pre-installed methyl ester at the 6-position and 3-methyl group, enabling direct diversification to amide libraries without late-stage esterification. - MW 190.2 Da, within the optimal fragment range (MW < 250) - 98% purity ensures reliable SAR data - In stock for rapid library construction

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1803611-30-4
Cat. No. B1434855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate
CAS1803611-30-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C=C(C=C2)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-7-11-5-9-4-3-8(6-12(7)9)10(13)14-2/h3-6H,1-2H3
InChIKeyPMBXXTFUUMNPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methylimidazo[1,5-a]pyridine-6-carboxylate: Structure & Comparator Overview


Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (CAS 1803611-30-4) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, a scaffold recognized as a privileged structure in medicinal chemistry due to its capacity to engage diverse biological targets [1]. With the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol, this compound features a fused bicyclic core bearing a methyl substituent at the 3-position and a methyl ester at the 6-position . The imidazo[1,5-a]pyridine scaffold has been exploited in programs targeting kinases, aromatase, NF-κB-inducing kinase (NIK), and 5-HT₄ receptors, and is also investigated for luminescent material applications [1][2].

Methyl 3-Methylimidazo[1,5-a]pyridine-6-carboxylate: Structural Uniqueness vs. In-Class Analogs


Although multiple imidazo[1,5-a]pyridine carboxylate esters are commercially available, they are not functionally interchangeable. The position and identity of substituents on this scaffold profoundly influence both physicochemical properties and biological target engagement. Published SAR studies demonstrate that introducing an alkyl group at the 3-position can switch a compound from antagonist to agonist at the 5-HT₄ receptor, underscoring the pharmacological consequence of this seemingly minor modification [1]. Furthermore, the ester position (6- vs. 7-carboxylate) alters the electronic distribution across the bicyclic system, affecting both reactivity in downstream synthetic transformations and hydrogen-bonding patterns with biological targets . Differences in pKa, lipophilicity, and steric profile between the methyl ester, ethyl ester, and carboxylic acid analogs directly impact solubility, permeability, and metabolic stability, making generic substitution scientifically unsound without explicit comparative data .

Methyl 3-Methylimidazo[1,5-a]pyridine-6-carboxylate: Quantitative Differentiation & Comparator Guide


pKa Difference: 6- vs. 7-Carboxylate Positional Isomer

The predicted pKa of methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is 6.83±0.30, which is notably lower than that of its 7-carboxylate positional isomer methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate (CAS 1892799-57-3; predicted pKa 7.12±0.30) . This pKa difference of approximately 0.29 log units indicates that the 6-carboxylate isomer carries a lower proton affinity at the pyridine nitrogen, which can influence ionization state at physiological pH and affect both solubility and protein-binding interactions.

Physicochemical profiling Positional isomer comparison Drug-likeness optimization

Density & Molecular Packing: 3-Methyl vs. Unsubstituted Analog

The predicted density of methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is 1.23±0.1 g/cm³, which is lower than the predicted density of 1.3±0.1 g/cm³ reported for the unsubstituted analog methyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 139183-89-4) . The addition of the 3-methyl group increases molecular volume without a proportional increase in mass, resulting in less efficient crystal packing. This may translate to differences in melting point, solubility, and solid-state stability relevant to compound storage and formulation.

Crystallinity Solid-state properties Formulation development

3-Position Substituent: Key SAR in Imidazo[1,5-a]pyridines

In a systematic SAR study of imidazo[1,5-a]pyridine derivatives as 5-HT₄ receptor partial agonists, introduction of an isopropyl group at the 3-position of the scaffold dramatically converted the pharmacological profile from antagonist to agonist [1]. While this specific study used isopropyl rather than methyl, it establishes the principle that the 3-position is a critical determinant of functional activity. This class-level evidence supports the assertion that methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate, by virtue of its 3-methyl substitution, is pharmacologically distinct from analogs lacking substitution at this position (e.g., CAS 139183-89-4 or CAS 256935-75-8). Separately, imidazo[1,5-a]pyridine derivatives have been reported as potent NIK inhibitors (IC₅₀ = 4.7 nM in cell-based NF-κB reporter assays) [2] and as aromatase inhibitors (IC₅₀ = 6.4 nM for the clinical candidate fadrozole, an imidazo[1,5-a]pyridine-based compound) .

Structure-activity relationship 5-HT4 receptor Kinase inhibitor design

Ester vs. Carboxylic Acid: Synthetic Versatility

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate (MW 190.2) offers a protected carboxylate handle suitable for direct amidation, transesterification, or reduction, whereas its carboxylic acid counterpart 3-methylimidazo[1,5-a]pyridine-6-carboxylic acid (CAS 1260777-34-1; MW 176.17) requires additional activation steps for coupling reactions . The methyl ester has a predicted LogP approximately 0.5–0.8 units higher than the free acid (estimated from the LogP of 1.08 for the unsubstituted methyl ester analog CAS 139183-89-4 vs. LogP of 1.03 for the carboxylic acid analog CAS 1260777-34-1) , conferring improved organic solubility and membrane permeability for cell-based screening applications.

Synthetic intermediate Fragment-based drug discovery Amide coupling

Commercial Availability & Purity Benchmark

Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate is available from multiple commercial suppliers with reported purities of 95%+ (Chemenu, Catalog CM465408) and 98% (LeYan, Catalog 1796944) . The MDL number MFCD28348085 and SMILES notation COC(=O)c1ccc2n(c1)c(C)nc2 are consistently reported across vendors, ensuring unambiguous identity verification . In contrast, the 5-methyl positional isomer (CAS 1427357-62-7) and the 7-carboxylate isomer (CAS 1892799-57-3) are less widely stocked, with fewer suppliers offering validated purity documentation, which can introduce procurement lead times and quality uncertainty in time-sensitive discovery programs [1].

Procurement Quality control Supplier comparison

Methyl 3-Methylimidazo[1,5-a]pyridine-6-carboxylate: Optimal Application Scenarios


Fragment-Based Drug Discovery: 3-Substituted Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is established as a privileged scaffold, and FBDD programs benefit from fragments with defined substitution vectors [1]. Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate provides a 3-methyl substituent that mimics the steric and electronic effect of alkylation at a position known to modulate target engagement in kinase and GPCR programs, while the 6-methyl ester offers a synthetic handle for fragment growing via amidation or ester hydrolysis [2]. Its molecular weight of 190.2 Da places it within the optimal fragment range (MW < 250), and its commercial availability at 98% purity from multiple suppliers ensures rapid access for library construction .

Kinase Inhibitor Lead Optimization: 6-Carboxylate Derivatization

Published imidazo[1,5-a]pyridine-based kinase inhibitors, including NIK inhibitors (IC₅₀ = 4.7 nM in cellular assays) and MEK inhibitors such as GDC-0623 (Ki = 0.13 nM), exploit the 6-position for carboxamide or carboxylate attachment [1][2]. Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate offers the advantage of a pre-installed methyl ester at the 6-position, enabling direct diversification to amide libraries while retaining the 3-methyl group as a fixed SAR element. This avoids the need for late-stage esterification or protection/deprotection sequences required when starting from the carboxylic acid analog (CAS 1260777-34-1) .

Agrochemical Discovery: Mesoionic Imidazopyridine Insecticides

Patents from Bayer AG describe mesoionic imidazopyridine derivatives as insecticides with activity against Aphis craccivora and Sogatella furcifera [1]. The presence of ester functionality at the 6-position is a recurring motif in these agrochemical leads, and the 3-methyl substitution pattern provides a differentiated starting point relative to unsubstituted or 5-substituted analogs when exploring structure–activity relationships for insecticidal potency and selectivity [2]. The predicted pKa of 6.83 for the target compound differs meaningfully from the 7-carboxylate isomer (pKa 7.12), which may influence uptake and translocation in plant tissue .

Material Science: Luminescent Metal Complexes & Tunable Ligands

Imidazo[1,5-a]pyridines are established ligands for transition metal complexes with tunable photoluminescent properties, with quantum yields sensitive to the substitution pattern [1]. The 3-methyl group on the target compound introduces electron-donating character that can modulate the HOMO–LUMO gap and emission wavelength relative to unsubstituted analogs, while the 6-methyl ester provides an additional site for further functionalization or tethering to surfaces and polymers. The review by Volpi et al. (2024) highlights that substitution at position 1 on the imidazo[1,5-a]pyridine skeleton with a pendant pyridinic group enhances quantum yields, suggesting that systematic variation at the 3- and 6-positions is a productive strategy for photophysical optimization [2].

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